molecular formula C7H4N2O3S B1585618 6-nitrobenzo[d]thiazol-2(3H)-one CAS No. 28620-12-4

6-nitrobenzo[d]thiazol-2(3H)-one

Cat. No. B1585618
CAS RN: 28620-12-4
M. Wt: 196.19 g/mol
InChI Key: QITPMSSAFSZYOP-UHFFFAOYSA-N
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Patent
US06919362B2

Procedure details

The compound obtained in Step A (0.036 mol) is dissolved in 90 ml of methanol, and then 2.5 g of palladium-on-carbon and 18 g of ammonium formate are added in succession and the mixture is heated at reflux for 18 hours. 40 ml of dioxane are added and refluxing is continued for 24 hours. The palladium-on-carbon is then filtered off. The reaction mixture is concentrated, the resulting precipitate is filtered off, and the filtrate is evaporated under reduced pressure. The resulting residue is taken up in a 1N hydrochloric acid solution and extracted twice with 50 ml of ethyl acetate each time. The aqueous phase is rendered alkaline with a 10% potassium carbonate solution and extracted twice with 50 ml of ethyl acetate each time. The organic phase is dried and then evaporated under reduced pressure, and the resulting precipitate is recrystallised from acetonitrile.
Quantity
0.036 mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]2[NH:8][C:9](=[O:11])[S:10][C:6]=2[CH:5]=1)([O-])=O.C([O-])=O.[NH4+].O1CCOCC1>CO.[Pd]>[NH2:1][C:4]1[CH:13]=[CH:12][C:7]2[NH:8][C:9](=[O:11])[S:10][C:6]=2[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.036 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(NC(S2)=O)C=C1
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
FILTRATION
Type
FILTRATION
Details
The palladium-on-carbon is then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 ml of ethyl acetate each time
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 ml of ethyl acetate each time
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting precipitate is recrystallised from acetonitrile

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
NC1=CC2=C(NC(S2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.